2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Description
This compound is a heterocyclic molecule featuring a triazinoindole core substituted with a methyl group at the 5-position, linked via a sulfanyl bridge to an acetamide group. The acetamide moiety is further functionalized with a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl substituent.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS2/c1-25-13-8-4-2-6-11(13)16-17(25)22-19(24-23-16)27-10-15(26)21-18-20-12-7-3-5-9-14(12)28-18/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSYAGXCPHDGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol reagents.
Coupling with Benzothiazole: The final step involves coupling the triazinoindole-sulfanyl intermediate with a benzothiazole derivative under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that this compound can inhibit cancer cell growth through iron chelation. Studies have shown that it induces apoptosis in various cancer cell lines by disrupting iron metabolism.
- Antimicrobial Properties : The compound has also been explored for its potential antimicrobial effects against various pathogens. Its unique structure may enhance its efficacy compared to traditional antimicrobial agents.
Biochemical Probing
- The compound serves as a biochemical probe to study enzyme functions and interactions within cellular systems. Its ability to bind specific metal ions allows researchers to investigate metal-dependent enzymes and their roles in biological processes.
Material Science
- In material science, this compound is being investigated for its potential use in developing new materials with specific properties such as conductivity and fluorescence. Its unique structural features may enable the synthesis of advanced materials with tailored functionalities .
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Cancer Cell Lines : A recent study demonstrated that treatment with 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE led to significant apoptosis in breast cancer cell lines through iron chelation mechanisms.
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of this compound against Gram-positive bacteria. The results showed a dose-dependent inhibition of bacterial growth.
Mechanism of Action
The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The tetrahydrobenzothiazole substituent in the target compound introduces a saturated bicyclic system, likely enhancing lipophilicity compared to the aromatic 2-nitrophenyl [E3] or pyridinyl [E2] groups. This could improve membrane permeability in biological systems.
Spectroscopic Comparisons :
- IR Spectroscopy : The target compound’s amide C=O stretch (~1670–1605 cm⁻¹) aligns with reported values for similar acetamide derivatives (e.g., 1679 cm⁻¹ in [E1], compound 8a) .
- NMR : The tetrahydrobenzothiazole moiety would exhibit distinct aliphatic proton signals (δ ~1.5–3.0 ppm), contrasting with the aromatic proton environments in [E2] and [E3].
Functional Comparisons with Heterocyclic Derivatives
Pharmacological Potential
Triazinoindole derivatives are less studied than 1,2,4-triazoles ([E4]), which exhibit broad bioactivity (antimicrobial, antiviral) . However, the triazinoindole scaffold’s expanded π-system may enhance binding to biological targets like kinases or DNA, as seen in indole-based drugs.
Contrast with Thiadiazole Derivatives
Compounds in [E1] (e.g., 8a–c) feature thiadiazole rings instead of triazinoindoles. These show:
- Lower molecular weights (e.g., 414 g/mol for 8a vs. ~458 g/mol for the target).
- Simpler synthesis (1–2 steps vs. multi-step for triazinoindoles).
- Distinct electronic profiles: Thiadiazoles are electron-deficient, whereas triazinoindoles may exhibit mixed electron density due to fused aromatic systems.
Biological Activity
The compound 2-({5-Methyl-5H-[1,2,4]Triazino[5,6-b]Indol-3-Yl}Sulfanyl)-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Yl)Acetamide is a member of the triazinoindole derivatives family. This class of compounds has garnered attention for its diverse biological activities and potential therapeutic applications. The unique structure of this compound positions it as a candidate for various pharmacological studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₂H₁₁N₅OS
- Molecular Weight : Approximately 279.32 g/mol
| Property | Value |
|---|---|
| IUPAC Name | 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
| InChI Key | InChI=1S/C12H11N5OS/c1-17-8-5-3-2-4-7(8)10-11(17)14-12(16-15-10)19-6-9(13)18/h2-5H,6H2,1H3,(H2,13,18) |
The biological activity of this compound is primarily attributed to its ability to chelate iron ions , which are crucial for the proliferation of cancer cells. By binding to ferrous ions, it inhibits their availability and induces cell cycle arrest and apoptosis in cancer cells. This mechanism has been explored in various studies focusing on its anticancer properties.
Biological Activities
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance:
- Antimicrobial Activity : Preliminary tests suggest potential antimicrobial properties against various pathogens:
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegeneration:
Case Studies
Several case studies highlight the biological activity of related triazinoindole derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of triazinoindole compounds against A549 lung adenocarcinoma cells. The results showed that certain substitutions on the indole ring significantly enhanced cytotoxicity, with IC₅₀ values ranging from 1.35 to 2.18 μM .
Case Study 2: Antimicrobial Activity
Research on thiazole derivatives indicated that modifications similar to those found in our compound led to improved activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds exhibited broad-spectrum activity with IC₅₀ values indicating potent effects against resistant strains .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with triazinoindole and benzothiazole precursors. Key steps include:
- Thiol-alkylation: Reacting 5-methyl-5H-triazino[5,6-b]indole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Amide coupling: Using carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the 4,5,6,7-tetrahydrobenzothiazole moiety .
Optimization Strategies: - Apply factorial design (e.g., 2³ factorial matrix) to test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading. Monitor yield via HPLC .
- Use orthogonal design to prioritize variables; for example, solvent choice may dominate over reaction time .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer:
- ¹H/¹³C NMR: Confirm structural integrity by verifying peaks for the triazinoindole aromatic protons (δ 7.2–8.5 ppm) and tetrahydrobenzothiazole methylene groups (δ 2.5–3.5 ppm) .
- HRMS (ESI): Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase; track absorbance at 254 nm .
Advanced: How can computational chemistry and AI-driven tools be integrated to predict reactivity and optimize the synthesis pathway?
Methodological Answer:
- Quantum chemical calculations (DFT): Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., sulfur nucleophilicity in thiol-alkylation) .
- AI-driven platforms (e.g., COMSOL): Train neural networks on historical reaction data to predict optimal solvent/catalyst combinations. For example, machine learning models can correlate solvent polarity with yield trends .
- Reaction path search algorithms: Employ tools like GRRM to explore alternative pathways, such as Meerwein arylation for benzothiazole functionalization .
Advanced: What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Pharmacokinetic profiling: Measure plasma stability (e.g., half-life in rat serum) and membrane permeability (Caco-2 assay) to assess bioavailability gaps .
- Metabolite identification: Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
- Dose-response recalibration: Conduct in vivo studies with adjusted dosing regimens (e.g., twice-daily administration) to align with in vitro IC₅₀ values .
Advanced: How can multi-variable experimental designs be applied to study structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Taguchi orthogonal arrays: Test substituent variations (e.g., methyl vs. ethyl groups on the triazinoindole core) across 9–12 experimental runs to identify critical SAR drivers .
- Response surface methodology (RSM): Model nonlinear relationships between substituent lipophilicity (logP) and biological activity (e.g., IC₅₀ in cancer cell lines) .
- Machine learning SAR models: Use Random Forest or SVM algorithms to predict activity based on molecular descriptors (e.g., topological polar surface area) .
Advanced: What mechanistic studies are suggested to elucidate the compound's mode of action in biological systems?
Methodological Answer:
- Kinase profiling assays: Screen against a panel of 100+ kinases to identify targets (e.g., JAK2 or EGFR inhibition) using ADP-Glo™ assays .
- Cellular thermal shift assays (CETSA): Confirm target engagement by measuring protein thermal stability shifts in the presence of the compound .
- RNA-seq transcriptomics: Compare gene expression profiles (e.g., apoptosis-related genes like BAX/BCL2) in treated vs. untreated cells to infer pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
